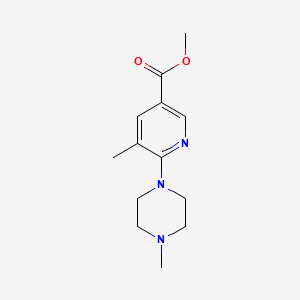

Methyl 5-methyl-6-(4-methylpiperazin-1-yl)nicotinate

Description

Properties

Molecular Formula |

C13H19N3O2 |

|---|---|

Molecular Weight |

249.31 g/mol |

IUPAC Name |

methyl 5-methyl-6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate |

InChI |

InChI=1S/C13H19N3O2/c1-10-8-11(13(17)18-3)9-14-12(10)16-6-4-15(2)5-7-16/h8-9H,4-7H2,1-3H3 |

InChI Key |

IAEHWIXQWVVMAX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1N2CCN(CC2)C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Oxidation of 3,5-Dimethylpyridine

The synthesis begins with 3,5-dimethylpyridine, which undergoes potassium permanganate-mediated oxidation in aqueous conditions to yield 5-methylnicotinic acid. This method, described in CN106699650A, achieves a purity ≥98.5% through pH-controlled separation of by-products like 3,5-pyridinedicarboxylic acid. Critical parameters include:

-

Temperature : 25–35°C during KMnO₄ addition, followed by 30°C for 15–18 hours.

-

Workup : Filtrate acidification to pH 0.3–0.6 precipitates 3,5-pyridinedicarboxylic acid, while subsequent adjustment to pH 2.5–3.2 isolates 5-methylnicotinic acid.

Esterification to Methyl 5-Methylnicotinate

Thionyl Chloride-Mediated Esterification

5-Methylnicotinic acid is converted to its methyl ester using thionyl chloride (SOCl₂) in methanol under nitrogen:

Reaction Conditions :

-

Molar Ratio : 5-Methylnicotinic acid : SOCl₂ = 1 : 2.05

-

Temperature : Reflux at 20–25°C for 4 hours.

-

Yield : 98.2% after neutralization (pH 7–10) and ethyl acetate extraction.

This method avoids hazardous solvents and ensures high reproducibility, making it industrially scalable.

Nucleophilic Aromatic Substitution with 4-Methylpiperazine

SNAr Reaction Optimization

Methyl 6-chloro-5-methylnicotinate reacts with 4-methylpiperazine under SNAr conditions, leveraging the electron-deficient pyridine ring:

Key Parameters :

-

Solvent : DMF or THF for enhanced nucleophilicity.

-

Base : Potassium carbonate (2–3 eq) to deprotonate the piperazine.

-

Temperature : 80–100°C for 12–24 hours.

Workup : Filtration, solvent evaporation, and silica gel chromatography purify the product.

Alternative Routes and Comparative Analysis

One-Pot Oxidative Esterification

A hypothetical route combines oxidation and esterification using 3,5-dimethylpyridine, though this risks over-oxidation to dicarboxylic acids.

Reductive Amination Approaches

Titanium isopropoxide-mediated reductive amination (as in) could couple pre-functionalized aldehydes with 4-methylpiperazine, but this requires additional steps to install the aldehyde group.

Challenges and Optimization Opportunities

-

Chlorination Selectivity : Position 6 activation remains a bottleneck; directed ortho-metalation or protecting groups may improve regioselectivity.

-

Piperazine Solubility : Polar aprotic solvents (e.g., DMSO) enhance reagent miscibility but complicate purification.

-

By-Product Management : Manganese dioxide filtration in oxidation and hydrochloride salt formation during SNAr require careful handling.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-6-(4-methylpiperazin-1-yl)nicotinate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its pharmacological properties.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, modifying its chemical behavior.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted nicotinates .

Scientific Research Applications

Methyl 5-methyl-6-(4-methylpiperazin-1-yl)nicotinate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Mechanism of Action

The mechanism of action of Methyl 5-methyl-6-(4-methylpiperazin-1-yl)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring in its structure allows it to bind to various biological targets, potentially modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, highlighting differences in substituents, physical properties, and applications:

Key Comparative Analysis

Substituent Effects on Bioactivity :

- The piperazine moiety in the target compound and analogs (e.g., 6-(4-methylpiperazin-1-yl)nicotinic acid) is associated with improved solubility and receptor binding, critical for central nervous system targets .

- Ester vs. Acid vs. Nitrile : The methyl ester in the target compound likely acts as a prodrug, improving membrane permeability compared to the carboxylic acid analog. The nitrile analog () may exhibit greater metabolic stability due to resistance to esterase hydrolysis .

Physical Properties :

- The ethylpiperazine-aldehyde analog () has a higher boiling point (399.2°C) and molecular weight (233.31 g/mol) than the target compound, attributed to the aldehyde group and ethyl substitution. However, the aldehyde’s reactivity could limit stability .

- Methyl 6-methylnicotinate () has a significantly lower molecular weight (151.16 g/mol) and melting point (34°C), reflecting its simpler structure and suitability for topical formulations .

Applications: Analogs with piperazine groups (e.g., target compound, nicotinonitrile) are explored for neurological targets due to piperazine’s affinity for amine receptors.

Biological Activity

Methyl 5-methyl-6-(4-methylpiperazin-1-yl)nicotinate (CAS No. 1355225-47-6) is a compound of significant interest in medicinal chemistry due to its unique structural features that combine a nicotinate moiety with a piperazine derivative. This article explores the biological activity of this compound, focusing on its potential pharmacological applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 250.30 g/mol. The presence of both the piperazine and nicotinate groups suggests that it may exhibit diverse biological activities, making it a candidate for further research in drug development.

Research into the mechanisms by which this compound exerts its biological effects is ongoing. Similar compounds have been noted for their interactions with various biological targets, including:

- Enzyme Inhibition : Compounds with piperazine rings often demonstrate inhibitory effects on specific enzymes, which can be crucial in modulating metabolic pathways.

- Receptor Binding : The structural characteristics allow for potential binding to various receptors, influencing signaling pathways related to inflammation and cancer progression.

Anticancer Properties

This compound has shown promise in preliminary studies as an anticancer agent. For instance, compounds with similar structures have been characterized as pro-apoptotic agents in hematological cancers, demonstrating efficacy in inducing apoptosis in cancer cell lines.

Neuroprotective Effects

There is emerging evidence that compounds containing piperazine can exhibit neuroprotective effects, potentially through modulation of neurotransmitter systems or inhibition of neuroinflammation. This could make this compound relevant for conditions such as Alzheimer's disease or other neurodegenerative disorders.

Case Studies and Research Findings

- Study on Anticancer Activity : A study investigated the effects of this compound analogs on various cancer cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis, particularly in leukemia models.

- Neuroprotective Study : Another study explored the neuroprotective potential of piperazine derivatives, highlighting their ability to reduce oxidative stress markers and improve neuronal survival in vitro.

- Pharmacokinetic Studies : Research has also focused on the pharmacokinetics of similar compounds, assessing absorption, distribution, metabolism, and excretion (ADME) profiles to better understand their therapeutic windows and safety profiles.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing Methyl 5-methyl-6-(4-methylpiperazin-1-yl)nicotinate?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, methyl nicotinate derivatives are often synthesized via esterification or acylation steps. A base (e.g., triethylamine) is used to facilitate nucleophilic attack on the nicotinate core, while catalysts like sodium alkoxides (e.g., sodium mentholate) improve transesterification efficiency . Key parameters include:

- Temperature : 80–100°C for esterification.

- Solvent : Polar aprotic solvents (e.g., DMF, THF) for coupling reactions.

- Catalyst : Alkaline catalysts (e.g., NaOMe) for transesterification.

- Purification : Column chromatography or recrystallization to isolate high-purity product .

Q. Which analytical techniques are most reliable for characterizing structural and purity attributes of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : - and -NMR to confirm substituent positions (e.g., methyl and piperazinyl groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- HPLC : Reverse-phase HPLC with UV detection (e.g., 254 nm) for purity assessment (≥95%) .

- Melting Point Analysis : Compare observed vs. literature values for consistency .

Q. What safety precautions and storage conditions are recommended for handling this compound?

- Methodological Answer : Based on structural analogs (e.g., piperazine-containing compounds):

- Storage : Store in airtight containers at 2–8°C, away from light and moisture .

- Handling : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks .

- Incompatibilities : Avoid strong oxidizers and acids to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported degradation pathways under varying pH and temperature conditions?

- Methodological Answer : Design accelerated stability studies:

- Conditions : Expose the compound to buffers (pH 1–13) at 40–60°C for 4–12 weeks .

- Analysis : Monitor degradation products via LC-MS and compare kinetics. For example, piperazine rings may hydrolyze under acidic conditions, while ester groups degrade in basic media .

- Statistical Tools : Use Arrhenius plots to predict shelf-life under standard conditions .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in analogs of this compound?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace 4-methylpiperazine with morpholine) and assess biological activity .

- Biological Assays : Test analogs against target proteins (e.g., kinases, GPCRs) using fluorescence polarization or SPR binding assays .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and guide SAR .

Q. How can computational modeling clarify mechanistic interactions with biological targets like WDR5 or kinases?

- Methodological Answer :

- Docking Studies : Use software (e.g., Schrödinger Suite) to simulate binding to WDR5’s WIN site, focusing on hydrogen bonds with the nicotinate core .

- MD Simulations : Run 100-ns simulations in explicit solvent to assess complex stability and key residue interactions (e.g., Tyr 191, Phe 263) .

- Free Energy Calculations : Apply MM-GBSA to quantify binding energies and validate against experimental IC values .

Q. Why do synthetic yields vary across studies, and how can these discrepancies be mitigated?

- Methodological Answer : Variations arise from:

- Catalyst Efficiency : Sodium alkoxides vs. organocatalysts (e.g., DMAP) in esterification .

- Reaction Monitoring : Use TLC or in-line FTIR to track intermediate formation and optimize reaction times .

- Workup Protocols : Adjust pH during extraction (e.g., 10% NaHCO for acidic impurities) .

Q. How should researchers address conflicting reports on biological activity in different assay systems?

- Methodological Answer :

- Assay Standardization : Use validated cell lines (e.g., HEK293 for cytotoxicity) and control compounds .

- Dose-Response Curves : Generate EC values across multiple concentrations (e.g., 1 nM–100 µM) .

- Orthogonal Assays : Confirm activity via enzymatic assays (e.g., ADP-Glo™ kinase assays) and animal models (e.g., murine pain models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.